molecular formula C8H10O2S B8637545 4-[(2-Hydroxyethyl)thio]phenol CAS No. 30519-04-1

4-[(2-Hydroxyethyl)thio]phenol

Cat. No.: B8637545
CAS No.: 30519-04-1
M. Wt: 170.23 g/mol
InChI Key: IFHQAPBPRZJELK-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)thio]phenol is a phenolic thioether compound of significant interest in material science research, primarily valued for its properties as a stabilizer and antioxidant . Its molecular structure, which incorporates a phenolic hydroxyl group and a thioether linkage, allows it to function as an effective antioxidant in various polymer systems . Researchers utilize this compound to inhibit the oxidative degradation of rubbery diene polymers, including natural rubber, polyisoprene, polybutadiene, and their copolymers with monomers like styrene and acrylonitrile . The compound's mechanism of action involves scavenging free radicals, thereby protecting the polymer from aging and maintaining its material integrity . It can be synthesized for research purposes through the reaction of a thiophenol with an epoxide, such as ethylene oxide, or by alkylating the salt of a (thiol)phenol with a reactive halogenated alcohol like 2-chloroethanol . This compound is noted for its solubility in polar solvents, which is a key consideration for its incorporation into different polymer matrices or research formulations . This product is intended for laboratory research purposes only and is not classified as a drug or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30519-04-1

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-(2-hydroxyethylsulfanyl)phenol

InChI

InChI=1S/C8H10O2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2

InChI Key

IFHQAPBPRZJELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCCO

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 2 Hydroxyethyl Thio Phenol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods for 4-[(2-Hydroxyethyl)thio]phenol and its derivatives often involve the sequential formation of the key ether and thioether bonds. These approaches are characterized by the stepwise construction of the target molecule from precursor phenols and other reagents.

S-Alkylation of Phenols with Halogenated Alcohols

A primary route for the synthesis of this compound involves the S-alkylation of a substituted phenol (B47542), specifically 4-mercaptophenol (B154117), with a halogenated alcohol. This nucleophilic substitution reaction is a direct and widely utilized method for forming the thioether linkage.

In a typical procedure, 4-mercaptophenol is treated with a base, such as potassium hydroxide, to deprotonate the thiol group, forming a more nucleophilic thiophenoxide. This intermediate then reacts with a haloalkanol, such as 2-chloroethanol, to yield the desired product. prepchem.com The reaction is generally carried out in a suitable solvent like ethanol (B145695) under a nitrogen atmosphere to prevent oxidation of the thiol. prepchem.com

A similar strategy can be applied to synthesize derivatives. For instance, 2,6-bis(1,1-dimethylethyl)-4-[(2-hydroxyethyl)thio]phenol can be prepared by reacting the corresponding substituted thiophenol with 2-bromoethanol (B42945) in the presence of a base like triethylamine (B128534) in a solvent such as methylene (B1212753) chloride. prepchem.com

Table 1: Examples of S-Alkylation Reactions

Starting Phenol Halogenated Alcohol Base Solvent Product
4-Mercaptophenol 2-Chloroethanol Potassium Hydroxide Ethanol This compound prepchem.com
2,6-bis(1,1-dimethylethyl)-4-mercaptophenol 2-Bromoethanol Triethylamine Methylene Chloride 2,6-bis(1,1-dimethylethyl)-4-[(2-hydroxyethyl)thio]phenol prepchem.com

Oxyalkylation Reactions of Phenolic Precursors

Oxyalkylation, specifically the reaction with epoxides like ethylene (B1197577) oxide, provides another avenue for the synthesis of β-hydroxy sulfides. Alkali thioalkoxides react with great ease with ethylene oxides to form 2-hydroxyalkyl sulfides. rsc.org In the context of this compound synthesis, this would involve the ring-opening of ethylene oxide by the nucleophilic sulfur of 4-mercaptophenol.

The reaction of thiophenols with ethylene oxide proceeds smoothly under alkaline conditions to afford good yields of the corresponding β-hydroxyethyl sulfides. acs.org This reaction's course is analogous to that with other thiols, though the reaction rate can be slower than with more reactive epoxides. acs.org The regioselectivity of the epoxide ring-opening is a critical factor, with the nucleophile typically attacking the less sterically hindered carbon atom. pearson.com This method is advantageous as it directly introduces the 2-hydroxyethyl group in a single step.

Substitution Reactions Involving Sulfhydryl Groups

The synthesis can also be viewed from the perspective of forming the sulfhydryl group on a phenolic precursor, followed by subsequent alkylation. A general method for preparing thiophenols from phenols involves a multi-step process. orgsyn.org This includes the conversion of the phenol to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement to the S-aryl dialkylthiocarbamate, and finally hydrolysis to the thiophenol. orgsyn.org

Once the 4-mercaptophenol is obtained, it can undergo the S-alkylation reaction as described in section 2.1.1. This approach allows for the synthesis of the target compound starting from the more common 4-hydroxy-thiophenol. prepchem.com

Multi-Component and One-Pot Synthesis Strategies

While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the principles of such reactions are applied to the synthesis of related heterocyclic structures. For example, one-pot syntheses have been developed for various thiazole (B1198619) and thiophene (B33073) derivatives, which involve the reaction of multiple starting materials in a single step. researchgate.netnih.gov These strategies often rely on a cascade of reactions, where the product of one step is immediately consumed in the next. researchgate.net

A one-pot process has been described for the synthesis of 2-((2,4-dimethylphenyl)thio)aniline, where a nucleophilic aromatic substitution is followed by the reduction of a nitro group in the same reaction vessel without isolation of the intermediate. google.com This demonstrates the feasibility of one-pot procedures for the synthesis of complex molecules containing a thioether linkage. Such a strategy could conceptually be adapted for the synthesis of this compound.

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the synthesis of this compound and its derivatives, various catalytic systems can be employed.

Lewis Acid Catalysis (e.g., Anhydrous Tin Tetrachloride)

Lewis acids are known to catalyze a wide range of organic transformations. In the context of reactions involving phenolic compounds, Lewis acids can activate substrates and promote specific reaction pathways. For instance, the Friedel-Crafts alkylation of 4-mercaptophenol with tert-butyl chloride can be carried out in the presence of a Lewis acid to produce 2,6-di-tertiarybutyl-4-mercaptophenol. sigmaaldrich.com

A notable example of the influence of Lewis acid catalysis is seen in the Pinner reaction of 4-(2-hydroxyethyl)phenol. beilstein-journals.org While this reaction focuses on the esterification of the aliphatic hydroxyl group in the presence of a phenolic hydroxyl group, it highlights the chemoselectivity that can be achieved with Lewis acid catalysts. beilstein-journals.org This principle is important when considering the synthesis of derivatives of this compound where selective reactions are required. Although a direct application of anhydrous tin tetrachloride for the synthesis of the title compound is not explicitly detailed in the provided context, its role as a Lewis acid catalyst in related transformations suggests its potential utility in activating substrates for C-S bond formation. chemicalbook.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Mercaptophenol
2-Chloroethanol
Potassium Hydroxide
Ethanol
2,6-bis(1,1-dimethylethyl)-4-[(2-hydroxyethyl)thio]phenol
2-Bromoethanol
Triethylamine
Methylene Chloride
Ethylene Oxide
4-Hydroxy-thiophenol
O-aryl dialkylthiocarbamate
S-aryl dialkylthiocarbamate
2-((2,4-dimethylphenyl)thio)aniline
2,6-di-tertiarybutyl-4-mercaptophenol
tert-Butyl chloride
4-(2-hydroxyethyl)phenol

Amine-Based Catalysis (e.g., Triethylamine, Amino Alcohols)

The synthesis of aryl thioethers, including this compound, often employs amine bases as catalysts or promoters to facilitate the reaction. These bases play a crucial role in deprotonating the thiol moiety, thereby generating a more nucleophilic thiolate anion that readily reacts with an electrophilic substrate. Triethylamine (Et₃N) is a commonly used tertiary amine for this purpose due to its sufficient basicity and its tendency not to compete as a nucleophile.

A representative synthesis involves the reaction of a mercaptophenol with a haloalkanol in the presence of an amine base. For instance, the synthesis of 2,6-bis(1,1-dimethylethyl)-4-[(2-hydroxyethyl)thio]phenol is achieved by stirring the corresponding 4-mercaptophenol derivative with 2-bromoethanol and triethylamine in a solvent like methylene chloride. prepchem.com The triethylamine facilitates the formation of the thiolate, which then displaces the bromide from 2-bromoethanol.

In a similar vein, triethylamine is used to promote the reaction between thiophenol derivatives and N-acyl-alpha-haloamides, such as 2-chloroacetamides. iastate.edu The amine neutralizes the hydrogen halide formed during the substitution reaction, driving the equilibrium towards the product. The catalytic role of amines can also be observed in more complex systems. For example, in the synthesis of vanadium-thiolate complexes, triethylamine is used to deprotonate 2-mercaptophenol (B73258), enabling its coordination to the metal center. acs.org

Amino alcohols can also function as catalysts, particularly in multicomponent reactions. A facile one-pot synthesis of 5-aryl/heterylidene-2-(2-hydroxyethyl-amino)-thiazol-4-ones utilizes 2-aminoethanol not only as a reactant but also as a catalyst for the Knoevenagel condensation step. researchgate.net Furthermore, the inherent basicity of amino groups within a reactant molecule can exert an anchimeric, or neighboring group, effect, catalyzing a reaction intramolecularly. This is observed in the thiol-epoxy "click" reaction, where an epoxide containing a vicinal amino group reacts with a thiol. The internal amine base facilitates the regioselective opening of the oxirane ring without the need for an external catalyst. mdpi.com

Table 1: Examples of Amine-Based Catalysis in Thioether Synthesis

ProductReactantsAmine Catalyst/BaseReaction TypeReference
2,6-bis(1,1-dimethylethyl)-4-[(2-hydroxyethyl)thio]phenol2,6-bis(1,1-dimethylethyl)-4-mercaptophenol + 2-bromoethanolTriethylamineNucleophilic Substitution prepchem.com
3-((2-((2-aminophenyl)thio)acetamido)methyl)-4-hydroxyphenethyl acetate (B1210297)3-((2-chloroacetamido)methyl)-4-hydroxyphenethyl acetate + 2-aminothiophenolTriethylamineNucleophilic Substitution iastate.edu
(Et₃NH)₂[V(mp)₃]VO(acac)₂ + 2-mercaptophenol (mpH₂)TriethylamineComplexation/Ligand Exchange acs.org
5-aryl/heterylidene-2-(2-hydroxyethylamino)-thiazol-4-onesThiazolidine-2,4-dione + Aromatic aldehyde + 2-aminoethanol2-AminoethanolKnoevenagel Condensation/Aminolysis researchgate.net

Regioselectivity and Stereochemical Considerations in Synthesis

Regioselectivity, the control over which position of a molecule reacts, is a critical aspect of synthesizing substituted phenols like this compound. The direct functionalization of the phenol ring must be controlled to ensure the desired substitution pattern. The synthesis of complex substituted phenols can be achieved with complete regiochemical control by employing cycloaddition cascade reactions. oregonstate.edu

The conditions of a reaction can significantly influence the regiochemical outcome. For example, in the synthesis of 2,3-dihydro-1,4-benzoxathiine (B3001278) derivatives from 2-mercaptophenol, the regioselectivity is strongly dependent on the polarity of the reaction medium and the nature of the reagents. researchgate.net By carefully selecting solvents and bases, one can favor the formation of one regioisomer over another. Methodologies for the regioselective synthesis of other heterocyclic systems, such as isoxazoles, have also been developed where control is achieved by varying reaction conditions and substrate structure. rsc.org

Stereochemistry, the three-dimensional arrangement of atoms, is another important consideration, particularly when chiral centers are present or created during the synthesis. The synthesis of thioethers at a tertiary carbon center can be accomplished with high stereoselectivity. For instance, a modification of the Mitsunobu reaction allows for the formation of sulfur-substituted tertiary carbon atoms with a complete inversion of stereochemistry. beilstein-journals.org This method involves activating a tertiary alcohol with a phosphine (B1218219) and a benzoquinone derivative, followed by nucleophilic attack by a thiol. beilstein-journals.org While this compound itself is achiral, these stereoselective methods are vital for the synthesis of more complex, chiral derivatives that may have specific biological activities.

Synthetic Strategies for Analogues and Related Structures

The synthetic methodologies used for this compound can be extended to produce a wide array of structural analogues, including other substituted phenol thioethers and related heterocyclic compounds like thiazolidinones.

A general and versatile approach for the synthesis of substituted phenol thioethers is the transition-metal-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and a thiol. thieme-connect.com This method is an alternative to traditional nucleophilic aromatic substitution (SNAr) and is applicable to a broader range of substrates. thieme-connect.com Another common strategy involves the S-alkylation of a thiophenol. Thiophenols can be prepared from the corresponding phenols via a three-step sequence involving conversion to an O-aryl dialkylthiocarbamate, thermal rearrangement to an S-aryl dialkylthiocarbamate (Newman-Kwart rearrangement), and subsequent hydrolysis. orgsyn.org

A more direct route involves the reaction of a phenolic thioether with an organic halide in a transalkylation reaction. google.com For example, a lower alkylthio-phenol can be refluxed with a higher organic halide; the reaction is driven to completion by the distillation of the more volatile lower alkyl halide co-product. google.com Copper-catalyzed methods have also been developed for the direct synthesis of aryl thiols from aryl iodides using sulfur powder, which can then be alkylated to form the desired thioethers. organic-chemistry.org

Thiazolidinones are important heterocyclic scaffolds, and those bearing a hydroxyethyl (B10761427) substituent are structurally related to the title compound. A novel synthesis for 5-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-ones involves the reaction of phenylthioureas with 3-bromotetrahydrofuran-2-one under mild conditions. researchgate.net This reaction proceeds via the rearrangement of an intermediate S-(2-oxotetrahydrofuran-3-yl)isothiuronium salt. researchgate.net The kinetics and mechanism of this rearrangement have been studied, revealing the formation of several kinetically detectable intermediates depending on the pH. researchgate.net

Another approach is the one-pot, three-component cyclocondensation of an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid. nih.gov This strategy allows for the efficient assembly of the thiazolidinone core. Additionally, 5-aryl/heterylidene-2-(2-hydroxyethylamino)-thiazol-4-ones can be synthesized through a one-pot reaction involving the aminolysis of a 2-thioxo- or 2-methylsulfanyl-thiazol-4-one and a subsequent Knoevenagel condensation with an aldehyde, catalyzed by an amino alcohol like 2-aminoethanol. researchgate.net

Table 2: Synthesis of Hydroxyethyl-Substituted Thiazolidinones

Product ClassKey ReactantsReaction TypeReference
5-(2-hydroxyethyl)-2-phenylimino-1,3-thiazolidin-4-onesPhenylthioureas + 3-Bromotetrahydrofuran-2-oneCyclization/Rearrangement researchgate.net
2,3-disubstituted thiazolidin-4-onesAmine + Benzaldehyde + Mercaptoacetic acidOne-pot three-component cyclocondensation nih.gov
5-aryl/heterylidene-2-(2-hydroxyethylamino)-thiazol-4-ones2-Thioxo-thiazol-4-one + Aldehyde + 2-AminoethanolOne-pot three-component reaction researchgate.net

Chemical Reactivity and Derivatization Studies of 4 2 Hydroxyethyl Thio Phenol

Reactions at the Hydroxyl Group

The presence of two different hydroxyl groups—one phenolic and one primary aliphatic—allows for selective or exhaustive derivatization depending on the reaction conditions. The phenolic hydroxyl is weakly acidic and its reactivity is influenced by the electron-donating thioether group, while the primary hydroxyl behaves as a typical aliphatic alcohol.

Esterification, or acylation, is a fundamental transformation for hydroxyl groups, converting them into esters. In 4-[(2-Hydroxyethyl)thio]phenol, both the phenolic and primary hydroxyls can undergo this reaction, typically through interaction with acylating agents like acyl halides or acid anhydrides. mdpi.com The reaction can be performed under catalyst- and solvent-free conditions, for example, by using acetic anhydride (B1165640) at elevated temperatures. mdpi.com Microwave-assisted procedures have also been shown to be effective for the rapid acylation of phenols and alcohols using neat acetic anhydride, often providing excellent yields without the need for catalysts. nih.gov

The relative reactivity of the two hydroxyl groups can be exploited for selective esterification. Generally, the primary alcohol is more nucleophilic than the phenol (B47542), allowing for selective acylation under carefully controlled conditions. However, with stronger reagents or catalysts, diesterification is common.

Acylating AgentPotential Product(s)Typical ConditionsReference
Acetic Anhydride4-(2-Acetoxyethylthio)phenyl acetate (B1210297)Neat, 60-200°C, catalyst-free or microwave mdpi.comnih.gov
Benzoyl Chloride4-(2-Benzoyloxyethylthio)phenyl benzoatePyridine, CH₂Cl₂, room temperature-
Acetyl Chloride4-(2-Acetoxyethylthio)phenyl acetateBase (e.g., Et₃N), aprotic solvent-

Ether derivatives of this compound can be synthesized via O-alkylation, most commonly through the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the hydroxyl group(s) with a base to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com

The acidity difference between the phenolic proton (pKa ~10) and the alcoholic proton (pKa ~16-18) is significant. This allows for the selective deprotonation and subsequent etherification of the phenolic hydroxyl using a mild base like potassium carbonate (K₂CO₃). organic-synthesis.com To achieve etherification of the less acidic primary alcohol, a stronger base such as sodium hydride (NaH) is typically required. organic-synthesis.com The choice of base and stoichiometry allows for the synthesis of mono- or di-ether products.

Alkylating AgentBasePotential ProductReference
Methyl IodideK₂CO₃4-[(2-Hydroxyethyl)thio]anisole organic-synthesis.com
Methyl IodideNaH (2 equiv.)4-[(2-Methoxyethyl)thio]anisole organic-synthesis.com
Benzyl (B1604629) BromideK₂CO₃4-(Benzyloxy)phenyl (2-hydroxyethyl) sulfide (B99878) organic-synthesis.com
Ethyl BromideNaH (2 equiv.)4-[(2-Ethoxyethyl)thio]ethoxybenzene organic-synthesis.com

While the heading of this subsection points to reactions at the hydroxyl group, the provided example—formation of sulfonyl derivatives—concerns the oxidation of the thioether linkage. For completeness, both reaction sites will be considered.

Oxidation of the primary alcohol group of this compound would typically yield either an aldehyde, 2-{[4-(formyl)phenyl]sulfanyl}ethanal, or a carboxylic acid, 2-{[4-(carboxy)phenyl]sulfanyl}acetic acid, depending on the oxidant and reaction conditions. However, the thioether group is also highly susceptible to oxidation.

The sulfur atom in the thioether linkage can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. derpharmachemica.com This transformation is highly significant as it drastically changes the electronic and physical properties of the molecule. Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and oxone. derpharmachemica.comorganic-chemistry.org The reaction is often stepwise, and it is possible to isolate the sulfoxide intermediate by using one equivalent of the oxidant, often at lower temperatures. reddit.com Using an excess of the oxidizing agent typically leads to the formation of the sulfone. researchgate.net

Oxidizing AgentEquivalentsTypical ProductReference
m-CPBA~1 equiv.4-[(2-Hydroxyethyl)sulfinyl]phenol (Sulfoxide) reddit.com
m-CPBA>2 equiv.4-[(2-Hydroxyethyl)sulfonyl]phenol (Sulfone) derpharmachemica.com
H₂O₂~1 equiv.4-[(2-Hydroxyethyl)sulfinyl]phenol (Sulfoxide) researchgate.net
H₂O₂>2 equiv.4-[(2-Hydroxyethyl)sulfonyl]phenol (Sulfone) researchgate.net

Reactions at the Thioether Linkage

The thioether linkage is a key functional group that imparts specific reactivity to the molecule, distinct from its oxygen-containing ether analog. The sulfur atom is a soft nucleophile and can be oxidized, as discussed above, or participate in coupling and substitution reactions.

A significant reaction involving aryl sulfur compounds is the oxidative coupling with hydroquinones (HQs) or their oxidized quinone forms. researchgate.netrsc.org This process typically involves the formation of a carbon-sulfur bond through a radical mechanism. In a common pathway, the hydroquinone (B1673460) is first oxidized to a semiquinone radical or a quinone. rsc.org Concurrently, a thiol precursor (like 4-mercaptophenol) can be oxidized to a thiyl radical. rsc.org The subsequent cross-coupling of the semiquinone and thiyl radicals leads to the formation of a new quinonyl thioether. researchgate.netrsc.org

This reaction is a powerful method for synthesizing functionalized quinones, which are important structural motifs in many biologically active molecules. researchgate.net Reagents such as chromic acid have been used to facilitate a one-pot oxidative radical C–H/S–H cross-coupling of thiols with hydroquinones. rsc.org Silver-catalyzed systems can also be used for the direct thiolation of quinones. nih.govacs.org While this reaction is most direct with a thiol, the phenol ring of this compound itself, being a hydroquinone derivative, could potentially undergo further C-H functionalization or coupling reactions under similar oxidative conditions.

The sulfur atom of the thioether is more nucleophilic than the oxygen atom of an ether due to its larger size, greater polarizability, and the lower electronegativity of sulfur. rsc.org This enhanced nucleophilicity allows the thioether to participate in nucleophilic substitution reactions where the sulfur atom acts as the nucleophile. For instance, thioethers react with alkyl halides in SN2 reactions to form trialkylsulfonium salts. pearson.com

While the thioether itself undergoes substitution, the precursor thiol (4-mercaptophenol) is a potent nucleophile, especially in its deprotonated thiolate form. Thiolates readily participate in nucleophilic conjugate additions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. acsgcipr.org This reaction is a highly efficient "click" reaction for forming C-S bonds. wikipedia.org Furthermore, thiolates are excellent nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups from electron-deficient aromatic rings to form diaryl thioethers. researchgate.netrsc.orgacs.org

Reaction TypeElectrophileReactant SpeciesProduct TypeReference
S-Alkylation (SN2)Alkyl Halide (e.g., CH₃I)ThioetherSulfonium (B1226848) Salt pearson.com
Michael Additionα,β-Unsaturated KetoneThiolate (precursor)β-Thioether Ketone acsgcipr.org
SNArElectron-deficient Aryl HalideThiolate (precursor)Diaryl Thioether acs.org

Cleavage Mechanisms of the C-S Bond

The carbon-sulfur (C-S) bond in aryl thioethers such as this compound is a key functional group, and its cleavage is a significant transformation in organic synthesis. The cleavage of this bond can be approached through several mechanisms, including metal-free, transition-metal-mediated, and electrochemical methods. The specific bond targeted in this compound is the C(sp²)-S bond (connecting the phenyl ring to sulfur) or the C(sp³)-S bond (connecting the ethyl group to sulfur).

Recent advancements have focused on transition-metal-free strategies for C-S bond cleavage. researchgate.net These methods often employ halogenated reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). researchgate.netorganic-chemistry.orgmdpi.com For instance, NCS can mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers to produce aryl aldehydes. mdpi.comsemanticscholar.org Mechanistic studies suggest that these reactions may proceed through the formation of sulfonium intermediates. organic-chemistry.org Reagents such as Selectfluor can also achieve C-S bond cleavage and subsequent C-O bond formation under metal-free conditions. researchgate.net The selectivity of which C-S bond is cleaved can be controlled by the choice of reagent and reaction conditions. organic-chemistry.org

Transition-metal catalysis offers another robust avenue for C-S bond activation. acs.org While sulfur compounds have traditionally been viewed as catalyst poisons, numerous methods have been developed for metal-mediated C-S bond cleavage. acs.orgbeilstein-journals.org For example, cuprous chloride has been used to facilitate C-S bond cleavage in complex phenol-derived ligands. nih.gov These reactions are critical in hydrodesulfurization processes and synthetic chemistry.

Electrochemical methods represent a sustainable and mild alternative for C-S bond cleavage. rsc.org Electro-oxidative approaches can achieve regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. This process generates cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles, enhancing the atom economy of the reaction. rsc.org

Table 1: Reagents and Methods for C-S Bond Cleavage in Thioethers
MethodKey Reagents/ConditionsBond TargetedPotential Products from this compoundReference
Metal-Free HalogenationNCS, NBS, NFSIC(sp³)–S4-Hydroxybenzaldehyde, Disulfides organic-chemistry.orgmdpi.comsemanticscholar.org
Electrochemical OxidationElectro-oxidative conditionsC(sp³)–S4-Hydroxybenzaldehyde, Sulfinates rsc.org
Transition-Metal-MediatedCu(I), Rh(III), W, Mo complexesC(sp²)–S, C(sp³)–SPhenol, Ethylbenzene derivatives acs.orgnih.gov

Reactions at the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic substitution and participates in significant non-covalent interactions due to the presence of the hydroxyl and thioether groups.

The phenolic hydroxyl group and the alkylthio group are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. In this compound, the para position relative to the hydroxyl group is occupied by the thioether substituent. Therefore, electrophilic attack is directed primarily to the ortho positions (C2 and C6) of the phenolic ring.

Nitration is a classic example of electrophilic aromatic substitution. The nitration of phenols and their derivatives can be achieved using various nitrating agents, including metal nitrates like copper(II) nitrate (B79036) in organic solvents. ijcce.ac.ir The reaction of this compound with a nitrating agent such as a mixture of concentrated nitric and sulfuric acid is expected to yield mono- and di-nitro products. Given the electronic properties of the substituents, the primary product would be 2-nitro-4-[(2-hydroxyethyl)thio]phenol. Under more forceful conditions, 2,6-dinitro-4-[(2-hydroxyethyl)thio]phenol could be formed. The synthesis of related compounds, such as 4-methyl-2-nitrothiophenol, has been successfully achieved using mixed acid nitration, demonstrating the viability of this transformation. google.com

Table 2: Predicted Products of Electrophilic Nitration of this compound
Reaction ConditionsPredicted Major ProductPredicted Minor/Secondary Product
Mild Nitrating Agent (e.g., Cu(NO₃)₂ in Acetone)2-Nitro-4-[(2-hydroxyethyl)thio]phenol-
Strong Nitrating Agent (e.g., HNO₃/H₂SO₄)2-Nitro-4-[(2-hydroxyethyl)thio]phenol2,6-Dinitro-4-[(2-hydroxyethyl)thio]phenol

This compound possesses multiple sites for hydrogen bonding, which significantly influences its physical properties and interactions with other molecules. It can act as a hydrogen bond donor through its phenolic hydroxyl (-OH) group and its ethyl hydroxyl group. It can also function as a hydrogen bond acceptor via the oxygen atoms of the hydroxyl groups and the sulfur atom of the thioether linkage.

The S-H bond in simple thiols is known to participate in hydrogen bonding, though these bonds are generally weaker than their O-H counterparts. nih.govresearchgate.netnih.gov However, in this compound, the sulfur atom acts as a hydrogen bond acceptor (X-H···S). Studies on thiophenol aggregates show that S···H-S hydrogen bonds, in conjunction with π-stacking, are crucial for their self-assembly. nih.gov The presence of two hydroxyl groups in this compound introduces stronger O-H···O and O-H···S hydrogen bonding possibilities. The phenolic proton is more acidic than the alcoholic proton, making the phenolic -OH a stronger hydrogen bond donor. nih.gov The interplay between these different hydrogen bonds can lead to the formation of complex intra- and intermolecular networks, affecting the compound's solubility, melting point, and crystalline structure.

Formation of Macrocyclic and Polymeric Structures

The bifunctional nature of this compound, possessing two hydroxyl groups at different ends of the molecule as well as an aromatic core, makes it a valuable building block for the synthesis of macrocycles and polymers.

Macrocyclic structures based on thiophenolate units have been synthesized, often using metal ions as templates to direct the condensation of precursor molecules. rsc.org By functionalizing the phenolic ring of this compound with aldehydes, for example, it could be used in Schiff-base condensations with diamines to form [2+2] or [4+4] macrocyclic complexes. rsc.org The sulfur atoms in these structures often act as crucial bridging ligands. rsc.orgnih.gov Diversity-oriented synthesis strategies provide a framework for creating large libraries of macrocycles from versatile building blocks. researchgate.netcam.ac.uk

In polymer chemistry, this compound can be utilized as a monomer in polycondensation reactions. Its two hydroxyl groups enable it to react with dicarboxylic acids or their derivatives (like diacyl chlorides) to form polyesters. Similarly, it can be used to synthesize polyethers. The incorporation of the sulfur atom and the aromatic ring into the polymer backbone would impart specific properties, such as a higher refractive index, increased thermal stability, and altered solubility, compared to purely aliphatic analogues. researchgate.net Thioether-functional oligomeric polythiols are known precursors for materials used in optical applications, highlighting the utility of the thioether linkage in advanced polymers. google.comgoogle.com

Computational Chemistry and Theoretical Investigations of 4 2 Hydroxyethyl Thio Phenol

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In a typical MEP analysis, regions of negative potential, often colored red or yellow, indicate areas rich in electrons that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. For a molecule like 4-[(2-Hydroxyethyl)thio]phenol, one would anticipate negative potential around the oxygen and sulfur atoms due to their lone pairs of electrons, as well as over the phenyl ring's pi-system. Positive potentials would be expected around the hydroxyl protons. However, without specific calculations, the precise values and distribution of this potential remain undetermined.

Reactivity Descriptors and Chemical Selectivity

Global and local reactivity descriptors derived from conceptual DFT are used to quantify and predict the chemical behavior and selectivity of molecules.

Fukui Functions for Nucleophilic, Electrophilic, and Radical Attack Sites

Fukui functions are local reactivity descriptors that indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, these functions pinpoint the most reactive sites.

Nucleophilic Attack (f+) : Identifies the sites most susceptible to attack by a nucleophile.

Electrophilic Attack (f-) : Identifies the sites most likely to be attacked by an electrophile.

Radical Attack (f0) : Predicts the sites most susceptible to attack by a radical species.

For this compound, it would be expected that the sulfur and oxygen atoms, along with specific carbons in the aromatic ring, would be key sites of reactivity. However, specific Fukui function values for each atom in the molecule are not available in published literature.

Thermodynamic and Kinetic Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces for chemical reactions, allowing for the study of both thermodynamic and kinetic aspects of reaction pathways. This involves calculating the energies of reactants, transition states, and products.

Kinetics : This involves locating the transition state structures and calculating the activation energy, which governs the reaction rate. This can be used to predict the most likely pathway among several competing reactions.

Specific studies detailing the thermodynamic and kinetic parameters for reactions involving this compound have not been found.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is particularly important for flexible molecules like this compound, which has rotatable bonds in its side chain (C-S, C-C, and C-O).

Spectroscopic Characterization Methodologies in Research

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides insight into the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum for 4-[(2-Hydroxyethyl)thio]phenol would be expected to show characteristic absorption bands for the O-H stretch of the phenolic and alcohol groups, C-H stretches of the aromatic ring and the ethyl chain, C-O stretching, S-C stretching, and aromatic C=C bending vibrations. However, no published spectrum with specific wavenumber assignments for this compound could be found.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. For this compound, Raman scattering would be particularly useful for observing the sulfur-related vibrations and the symmetric vibrations of the benzene ring. No experimental FT-Raman data for this compound has been reported in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the phenolic OH, the alcoholic OH, the two methylene (B1212753) groups (-S-CH₂- and -CH₂-OH), and the aromatic protons. The splitting patterns and chemical shifts would confirm the connectivity of the molecule. Despite the fundamental nature of this analysis, a documented ¹H NMR spectrum with assigned chemical shifts for this compound is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. For the symmetric structure of this compound, one would expect to see signals for the two methylene carbons and four distinct signals for the aromatic carbons, in addition to the carbon bearing the hydroxyl group. Specific chemical shift data for these carbons are not present in the available literature.

Applications in Advanced Materials and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

The bifunctional nature of 4-[(2-Hydroxyethyl)thio]phenol, possessing both a phenolic and an alcoholic hydroxyl group with different reactivities, makes it a valuable monomer for the synthesis of complex polymer architectures.

Precursors for Hyperbranched Polyesters

Hyperbranched polymers are highly branched, three-dimensional macromolecules that have gained significant attention due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. The synthesis of these materials often relies on the step-growth polymerization of ABn-type monomers, where 'A' and 'B' are different functional groups that can react with each other.

Table 1: Characteristics of AB2 Monomers in Hyperbranched Polymer Synthesis

Monomer Type Functional Groups Resulting Polymer Architecture Key Properties of Polymer

Incorporation into Polyolefin Articles for Stability Enhancement

Polyolefins, such as polyethylene (B3416737) and polypropylene, are susceptible to degradation upon exposure to heat, light, and oxygen. To enhance their stability and extend their service life, antioxidants are commonly incorporated into the polymer matrix. Phenolic compounds are well-known primary antioxidants that act as radical scavengers, while thioethers can function as secondary antioxidants by decomposing hydroperoxides. researchgate.netamfine.compartinchem.com

The compound this compound possesses both a hindered phenolic moiety and a thioether linkage, making it a potentially effective stabilizer for polyolefins. researchgate.netpartinchem.com When incorporated into polyolefin articles, the phenolic group can interrupt the radical chain reactions of oxidation, while the thioether group can synergistically decompose hydroperoxides into non-radical products. amfine.compartinchem.com This dual functionality can provide enhanced long-term thermal stability to the polyolefin material. researchgate.net Research has shown that the combination of phenolic and thioether antioxidants often results in a synergistic effect, providing superior protection compared to using either type of antioxidant alone. amfine.compartinchem.com

Table 2: Synergistic Antioxidant Systems in Polyolefins

Antioxidant Type Mechanism of Action Role in Stabilization
Primary (Phenolic) Radical Scavenging Prevents initiation of degradation
Secondary (Thioether) Hydroperoxide Decomposition Prevents propagation of degradation

| Combined System | Synergistic Radical Scavenging and Hydroperoxide Decomposition | Enhanced long-term thermal stability |

Synthesis of Degradable Polymers (e.g., Reductively Degradable Hydrogels)

The development of degradable polymers is of great interest for various biomedical applications, including drug delivery and tissue engineering. Hydrogels that can degrade in response to specific stimuli, such as a reductive environment, are particularly valuable. The disulfide bond is a well-known functional group that can be cleaved by reducing agents like thiols. mdpi.comacs.org

While this compound contains a thioether, not a disulfide bond, the principles of thiol-mediated cleavage can be extended to the design of reductively cleavable polymers. For instance, the thioether bond can be oxidized to a sulfoxide (B87167) or sulfone, which can then be susceptible to nucleophilic attack by thiols, leading to polymer cleavage. nih.gov Furthermore, the presence of the thiol group in related monomers allows for the formation of disulfide crosslinks in hydrogels, which can be broken down in a reductive environment. mdpi.com The synthesis of hydrogels using thiol-ene or thiol-Michael addition reactions allows for the incorporation of functionalities that can be cleaved under specific conditions. mdpi.comacs.orgnih.gov The general strategy involves creating crosslinked networks that can be dismantled on demand. acs.org

Contribution to Functional Materials

Beyond its role as a primary monomer, this compound can be used to create functional materials with tailored properties and applications.

Polymer Compositions with Specific End Groups

For example, polymers with phenolic end groups can exhibit antioxidant properties, enhanced thermal stability, and the ability to participate in further reactions, such as cross-linking or grafting. These phenolic-terminated polymers can be used in a variety of applications, including as additives to improve the stability of other polymers or as precursors for the synthesis of more complex macromolecular structures.

Cross-linking Agents and Their Applications

Cross-linking is a crucial process in polymer chemistry that involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network. This network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material. Compounds with multiple reactive functional groups can act as cross-linking agents.

With its phenolic hydroxyl and alcoholic hydroxyl groups, this compound has the potential to act as a cross-linking agent in various polymer systems. wikipedia.orgmdpi.com For example, the phenolic group can react with epoxy resins, isocyanates, or other complementary functional groups to form a cross-linked network. wikipedia.org The presence of the thioether linkage can also influence the flexibility and other properties of the resulting cross-linked material. The use of phenolic compounds as cross-linkers is a well-established strategy for producing thermosetting polymers with high performance characteristics. mdpi.com Research on the effect of hindered phenolic antioxidants in the cross-linking of polyethylene has shown that the structure of the phenolic compound can influence the cross-linking characteristics. researchgate.net Furthermore, thiol-modified phenol (B47542) derivatives have been investigated for their use in thiol-ene photopolymerizations, demonstrating the versatility of such structures in forming cross-linked networks. nih.gov

Integration into Polymer Semiconductor Monomers

The incorporation of this compound into polymer semiconductor monomers is a strategic approach to introduce desirable functionalities into the final polymer. The presence of the phenolic hydroxyl, thioether, and primary hydroxyl groups allows for versatile chemical modifications and polymerization routes. These functional groups can be leveraged to synthesize monomers that are subsequently polymerized to form conjugated polymers with tailored properties for semiconductor applications.

One common strategy involves the modification of the phenolic hydroxyl group. For instance, it can be converted into a more reactive functional group, such as a triflate or a halide, which can then participate in cross-coupling reactions like Suzuki, Stille, or Kumada coupling. These reactions are fundamental in the synthesis of conjugated polymers, forming the carbon-carbon bonds necessary for a delocalized π-electron system. The thioether and hydroxyethyl (B10761427) groups can be protected during these reactions and deprotected later if needed, or they can be left unprotected to influence the polymerization process and the properties of the resulting polymer.

Alternatively, the hydroxyethyl group can be esterified or etherified with a polymerizable moiety, such as an acrylate (B77674), methacrylate (B99206), or a vinyl group. This transforms the this compound into a functionalized monomer that can be incorporated into a polymer backbone via radical or other types of polymerization. While this approach might not directly lead to a conjugated backbone, it allows for the synthesis of functional side chains on a pre-existing polymer scaffold, thereby modifying its electronic and physical properties.

The thioether linkage itself offers another avenue for integration. Thiol-ene "click" chemistry provides an efficient and high-yield method for incorporating sulfur-containing molecules into polymers. nih.govresearchgate.net While this compound is a thioether and not a thiol, monomers containing a vinyl group can be synthesized to react with polymers bearing thiol groups, or vice-versa, to introduce the desired functionality.

The following table summarizes potential synthetic routes for integrating this compound into polymer semiconductor monomers:

Functional Group Targeted Reaction Type Resulting Monomer/Polymer Structure Potential Polymerization Method
Phenolic HydroxylEtherification with an alkyl halide containing a polymerizable group (e.g., vinylbenzyl chloride)Monomer with a polymerizable styrenic groupRadical Polymerization, ROMP
Phenolic HydroxylConversion to triflate, followed by cross-couplingArylene-based monomer for conjugated polymersSuzuki, Stille, Kumada Coupling
Hydroxyethyl GroupEsterification with acryloyl chloride or methacryloyl chlorideMonomer with an acrylate or methacrylate groupRadical Polymerization, ATRP, RAFT
Thioether Group(Post-polymerization modification) Thiol-ene reaction with a vinyl-functionalized polymerPolymer with pendant 4-[(2-hydroxyethyl)thio]phenyl groupsClick Chemistry

These strategies enable the precise placement of the this compound moiety, either within the main conjugated backbone or as a pendant group, allowing for fine-tuning of the final polymer's properties.

Modification of Polymer Properties through this compound Inclusion

The inclusion of this compound as a structural component in polymers can significantly modify their physical, chemical, and optoelectronic properties. The unique combination of a polar hydroxyethyl group, a flexible thioether linkage, and a reactive phenol group imparts a range of desirable characteristics to the host polymer, making it suitable for advanced material applications.

Solubility and Processability: One of the primary advantages of incorporating polar side chains, such as the hydroxyethyl group, is the enhanced solubility of the resulting polymer in a wider range of organic solvents. acs.orgrsc.org This is particularly beneficial for conjugated polymers, which are often difficult to process from solution. Improved solubility facilitates easier fabrication of thin films for electronic devices. The thioether linkage also contributes to increased flexibility of the polymer chain, which can further enhance solubility and processability.

Intermolecular Interactions and Morphology: The presence of the hydroxyl and phenol groups can lead to strong intermolecular interactions, such as hydrogen bonding. acs.org These interactions can influence the self-assembly and packing of the polymer chains in the solid state, which is crucial for efficient charge transport in semiconductor devices. The polarity of the side chains can also enhance the interaction between the polymer and other components in a blend, such as in bulk heterojunction solar cells. nih.gov

Optoelectronic Properties: The introduction of the sulfur atom from the thioether linkage can influence the electronic structure of the polymer. Sulfur's lone pair of electrons can interact with the π-conjugated system of the polymer backbone, potentially altering the HOMO and LUMO energy levels. nih.gov This can affect the polymer's absorption spectrum, emission properties, and charge carrier mobility. The polar side chains can also have an inductive effect on the polymer backbone, further tuning its electronic properties. acs.org

Thermal and Chemical Stability: The aromatic phenol group can enhance the thermal stability of the polymer. Phenolic resins are known for their high thermal resistance. nih.gov The thioether linkage, while generally stable, can be oxidized to sulfoxide or sulfone, offering a postsynthetic modification route to further tune the polymer's properties. researchgate.net

The following table summarizes the expected effects of incorporating this compound on various polymer properties:

Property Effect of this compound Inclusion Contributing Functional Group(s)
Solubility Increased in polar organic solventsHydroxyethyl, Thioether
Processability Improved due to enhanced solubility and chain flexibilityHydroxyethyl, Thioether
Intermolecular Interactions Enhanced hydrogen bonding and polar interactionsHydroxyethyl, Phenol
Solid-State Morphology Potential for ordered packing due to intermolecular forcesHydroxyethyl, Phenol
HOMO/LUMO Energy Levels Modified due to the electronic contribution of the sulfur atom and inductive effectsThioether, Hydroxyethyl
Charge Carrier Mobility Potentially influenced by changes in morphology and electronic structureAll functional groups
Thermal Stability Potentially increasedPhenol
Chemical Reactivity Offers sites for post-polymerization modificationPhenol, Hydroxyethyl

Environmental Degradation Mechanisms and Biotransformation Studies

Mechanisms of Degradation in Environmental Matrices

Phenolic compounds, once released into environmental matrices like soil and water, are subject to several degradation processes. The primary mechanism is biodegradation by a wide array of microorganisms, including bacteria and fungi, which can utilize these compounds as a source of carbon and energy tandfonline.comtandfonline.com. This biological breakdown can occur under both aerobic and anaerobic conditions researchgate.netnih.gov. Under aerobic conditions, the degradation of phenols is typically initiated by oxygenase enzymes tandfonline.comresearchgate.net. In anaerobic environments, different pathways such as carboxylation may be employed tandfonline.comnih.gov.

Biotransformation by Microorganisms (e.g., Fungi)

Fungi, particularly white-rot fungi and various endophytic species, are well-equipped to degrade a wide range of aromatic and often recalcitrant pollutants, including phenols and compounds with thioether bonds nih.govnih.govnih.gov. Fungi employ a battery of extracellular enzymes that can initiate the breakdown of complex organic molecules nih.gov.

Several fungal genera have demonstrated the ability to degrade phenolic compounds. For example, Aspergillus, Fusarium, Penicillium, and Paecilomyces have been identified as effective phenol (B47542) degraders nih.govnih.gov. Furthermore, basidiomycete fungi such as Coriolus versicolor and Tyromyces palustris have been shown to cleave thioether bonds in compounds like benzyl (B1604629) sulfide (B99878), suggesting a potential pathway for the degradation of 4-[(2-Hydroxyethyl)thio]phenol nih.gov. Endophytic fungi, which live within plant tissues, also possess significant biotransformation capabilities and can degrade complex organic pollutants nih.govnih.gov.

Table 1: Examples of Phenol-Degrading Fungi and Their Degradation Capabilities

The aerobic biodegradation of phenolic compounds is a well-established process that typically proceeds through a common intermediate: catechol. tandfonline.comresearchgate.net The initial step involves the hydroxylation of the phenol ring by a phenol hydroxylase enzyme to form a catechol derivative. This catechol intermediate is then targeted by ring-cleavage enzymes known as catechol dioxygenases. researchgate.netmdpi.com

There are two primary ring-fission pathways:

Ortho-cleavage (Intradiol): Catalyzed by catechol 1,2-dioxygenase, this pathway cleaves the aromatic ring between the two hydroxyl groups, forming cis,cis-muconic acid. researchgate.netmdpi.comfrontiersin.org

Meta-cleavage (Extradiol): Catalyzed by catechol 2,3-dioxygenase, this pathway cleaves the ring adjacent to one of the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde. researchgate.netnih.gov

Both pathways convert the stable aromatic ring into linear aliphatic acids, which can then enter central metabolic pathways like the Krebs cycle. researchgate.net Fungi associated with necrotrophic lifestyles, in particular, have been found to possess a higher abundance of genes encoding for catechol dioxygenases, linking this enzymatic activity to the degradation of phenolic plant defense compounds. nih.gov

Based on the established enzymatic pathways, the degradation of this compound would likely produce a series of intermediate metabolites.

Initial Attack on the Phenolic Ring: The degradation would likely begin with the hydroxylation of the phenol ring to form a catechol-type intermediate, specifically 4-[(2-hydroxyethyl)thio]catechol.

Ring Cleavage: This catechol intermediate would then be susceptible to cleavage by either catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, leading to the formation of muconic acid or semialdehyde derivatives, respectively. These products would still contain the (2-hydroxyethyl)thio side chain.

Side-Chain Degradation: Concurrently or subsequently, the thioether bond could be cleaved. Studies on similar compounds by basidiomycete fungi have shown that the initial step can be a hydrolytic cleavage of the thioether bond. nih.gov This would break down this compound into 4-mercaptophenol (B154117) and ethylene (B1197577) glycol. The sulfur atom in the thioether linkage is also susceptible to oxidation, potentially forming sulfoxide (B87167) and sulfone derivatives, a reaction observed in fungal biotransformations of other sulfur-containing heterocycles. mdpi.com

These smaller, more oxidized molecules would then undergo further transformation, eventually leading to mineralization into carbon dioxide and water.

Role of Functional Groups in Degradation Processes (Phenolic and Thioether)

The degradation of this compound is dictated by the reactivity of its two primary functional groups.

Phenolic Group: The hydroxyl (-OH) group on the aromatic ring is the activation site for the initial enzymatic attack. tandfonline.com It directs hydroxylating enzymes (phenol hydroxylases) to introduce a second hydroxyl group, forming the catechol structure necessary for ring cleavage by dioxygenases. tandfonline.comresearchgate.net This transformation from a stable aromatic ring to a more reactive dihydroxybenzene is a critical step in the biodegradation of all phenolic compounds.

Environmental Fate of Related Phenolic Thioethers

The environmental fate of specific phenolic thioethers like this compound is not well-defined, but insights can be drawn from related compounds.

Alkylphenols: These are degradation products of widely used alkylphenol ethoxylate surfactants. nih.govresearchgate.net Compounds like nonylphenol and octylphenol (B599344) are more persistent than their parent compounds and tend to partition into sediments due to their hydrophobicity. nih.govacs.orgacs.org They are known endocrine disruptors and can bioaccumulate in aquatic organisms, although their environmental distribution is often localized near discharge points. researchgate.netacs.org While they are persistent, they are known to undergo further biotransformation, particularly under aerobic conditions. nih.gov

Thiophenols: Thiophenol itself is toxic and has a repulsive odor. mdpi.comscbt.com It is susceptible to oxidation in the air, forming diphenyl disulfide. wikipedia.org Its behavior in water is pH-dependent; in acidic conditions, it exists as a neutral molecule and can be adsorbed onto surfaces, while at neutral or alkaline pH, it is less likely to be adsorbed. mdpi.com

Compared to alkylphenols, the presence of the hydrophilic (2-hydroxyethyl) group in this compound would likely increase its water solubility. This could lead to greater mobility in aquatic systems and potentially higher bioavailability for microbial degradation, compared to more hydrophobic compounds like nonylphenol.

Table 2: List of Compounds Mentioned

Future Research Directions and Emerging Methodologies

Development of Novel Green Synthetic Routes

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods for producing thiophenol derivatives. Traditional routes often involve harsh reagents or produce significant waste, prompting the development of greener alternatives. google.com

Key strategies in green synthesis applicable to 4-[(2-Hydroxyethyl)thio]phenol include:

Catalyst-Driven Processes: The use of recyclable, non-corrosive, and efficient catalysts is a cornerstone of green chemistry. Recent studies have demonstrated the use of polyether amines as recoverable base catalysts for the aerobic oxidation of thiophenols, achieving high yields (>96%) with minimal catalyst loading (0.5 mol%) and eliminating the need for stoichiometric oxidants. mdpi.com Copper-catalyzed reactions, employing more benign sulfur sources like sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), also represent a move away from harsher traditional methods. organic-chemistry.org

Solvent-Free and Alternative Energy Methods: Microwave-assisted synthesis is an emerging technique that can accelerate reaction rates, improve yields, and reduce or eliminate the need for solvents. journalijar.com This approach has been successfully applied to the synthesis of related thiocarbamidophenols. journalijar.com

Atom Economy and Waste Reduction: Novel synthetic pathways are being designed to maximize the incorporation of starting materials into the final product. An example is the development of a succinct, eco-friendly method for preparing thiophenols from sulfonamides using ammonium (B1175870) or potassium formate, which avoids the use of heavy metal ions and simplifies aftertreatment. google.com Similarly, improvements in existing synthetic routes for thiophenol precursors have focused on simplifying workup procedures and reducing the copious amounts of organic solvents required for extraction and purification. nih.gov

Synthetic Approach Key Features Potential Advantages for this compound Synthesis Reference
Catalytic Aerobic Oxidation Uses recyclable polyether amine catalyst; O₂ as the oxidant.Environmentally friendly, high yield, no peroxide by-products, catalyst reusability. mdpi.com
Formate-Mediated Reduction Reduces sulfonamide derivatives with ammonium/potassium formate.Avoids heavy metals, succinct technology. google.com
Microwave-Assisted Synthesis Solvent-free conditions, microwave irradiation.Increased reaction speed, high yield, reduced by-products. journalijar.com
Copper-Catalyzed C-S Coupling Employs Na₂S·9H₂O as a sulfur source.Utilizes readily available and less hazardous sulfur source. organic-chemistry.org

Exploration of Advanced Computational Models

Computational chemistry provides powerful tools for predicting the properties, reactivity, and behavior of molecules like this compound, thereby accelerating research and development while reducing experimental costs.

Density Functional Theory (DFT): DFT calculations are instrumental in studying molecular structure, vibrational frequencies, and electronic properties. For structurally related phenolic compounds, DFT methods (such as B3LYP with a 6-31++G(d,p) basis set) have been used to analyze structural parameters, vibrational spectra (FT-IR and FT-Raman), and chemical stability at various temperatures. wu.ac.th Such models can predict reactive regions using Molecular Electrostatic Potential (MEP) maps and Fukui function analysis, identifying sites susceptible to electrophilic or nucleophilic attack, which is crucial for designing derivatization strategies. wu.ac.th Theoretical calculations have also been vital in identifying photogenerated isomers of thiophenol, demonstrating how computational models can elucidate complex reaction mechanisms. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is an emerging methodology to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.gov Although specific QSAR models for this compound are not yet prevalent, the approach is widely used for other heterocyclic compounds like quinoline (B57606) and triazole derivatives. nih.govnih.gov By developing QSAR models using machine learning algorithms (e.g., k-Nearest Neighbors, Gradient Boosting), researchers can predict the efficacy of novel derivatives and design new compounds with enhanced properties, guiding synthetic efforts toward the most promising candidates. nih.gov

Computational Method Application Predicted Properties Reference
Density Functional Theory (DFT) Structural and electronic analysisGeometry, vibrational frequencies (IR/Raman), reactive sites (MEP), thermal stability. wu.ac.th
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with activity/propertiesPrediction of biological activity or physical properties for novel derivatives. nih.govnih.gov
Molecular Docking Simulation of binding to a target siteBinding affinity and interaction modes with proteins or materials. nih.gov

Investigation of Novel Derivatization Chemistries

The dual functionality of this compound (phenolic hydroxyl and primary alcohol) and the reactivity of its thioether linkage (or its thiol precursor) offer numerous opportunities for chemical modification to create a diverse library of derivatives with tailored properties.

Thiol-Based "Click" Chemistry: The thiol group of the precursor, 4-mercaptophenol (B154117), is highly reactive in "click" chemistry reactions. These include the thiol-ene reaction (radical-mediated or Michael addition), thiol-isocyanate, and thiol-epoxy reactions, which are known for their high efficiency and benign reaction conditions. nih.gov These reactions can be used to graft the molecule onto polymer backbones or other substrates. nih.gov The thiol-Michael addition, for instance, can be used to trap thiols with reagents like divinyl sulfone, creating well-defined functional molecules. nih.gov

Derivatization for Analytical Purposes: Specific derivatization reactions are employed to enhance the detectability of thiols and phenols in analytical techniques like HPLC and GC-MS. Thiols can be derivatized using reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) or diethyl 2-methylenemalonate under acidic conditions. nih.gov The phenolic hydroxyl group can be readily silylated using reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis. nih.gov

Dynamic Covalent Chemistry: The thiol-thioester exchange reaction is a form of dynamic covalent chemistry that allows for the formation and disruption of covalent bonds under mild conditions. researchgate.net This reversible chemistry can be exploited to create dynamic polymer systems and "smart" materials that can adapt to environmental stimuli. researchgate.net

Integration into Advanced Functional Materials and Responsive Polymer Systems

The unique structure of this compound makes it an attractive building block for advanced polymers and functional materials. The presence of the sulfur atom can enhance properties such as refractive index and thermal stability, while the hydroxyl groups provide sites for polymerization or grafting.

High-Performance Polymers: Thiol-modified phenol (B47542) derivatives are being investigated for use in thiol-ene photopolymerizations to create high-performance materials, such as dental restoratives. beilstein-journals.org These materials can exhibit superior mechanical properties (flexural strength and modulus) and hydrolytic stability compared to conventional ester-based thiol systems. beilstein-journals.org Furthermore, thiophenol-terminated compounds can react with bisoxazolines to yield high-molecular-mass polymers with good thermal stability. researchgate.net

Responsive "Smart" Polymers: The thioether linkage is susceptible to oxidation, which can alter the polarity and solubility of a polymer chain. This property can be harnessed to create stimuli-responsive materials. For example, polymers containing thiomorpholine (B91149) oxide, a structurally related motif, exhibit dual responsiveness to both pH and temperature (Lower Critical Solution Temperature, LCST), making them suitable for biological applications where controlled release or conformational changes are desired. nih.gov

Polythioesters (PTEs): The introduction of thioester linkages into a polymer backbone results in polythioesters (PTEs), a class of materials gaining attention for their enhanced thermal and optical properties compared to their polyester (B1180765) analogues. nih.gov PTEs can be designed to be degradable or to participate in dynamic exchange reactions, leading to self-healing or adaptable network polymers. researchgate.netnih.gov Monomers similar to this compound can serve as precursors for creating novel PTEs with unique property profiles.

Material Class Key Feature/Chemistry Potential Application Reference
Photopolymers Thiol-ene photopolymerizationDental restoratives, coatings. beilstein-journals.org
Responsive Polymers pH/Temperature sensitivity (LCST)Drug delivery, cellular transfection. nih.gov
Dynamic Networks Thiol-thioester exchangeSelf-healing materials, adaptable hydrogels. researchgate.net
High-Performance Thermoplastics Incorporation into polymer backbones (e.g., PPE)Polymer blends, reactive oligomers. tue.nl
Polythioesters (PTEs) Ring-opening polymerization of thio-monomersBiodegradable plastics, functional materials. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2-Hydroxyethyl)thio]phenol, and how can purity be validated experimentally?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene coupling. For example, reacting 4-mercaptophenol with 2-chloroethanol in a basic medium (e.g., NaOH/ethanol) under reflux, followed by purification via column chromatography. Key characterization includes:

  • NMR Spectroscopy : Confirm the presence of hydroxyethyl (–CH2CH2OH) and thioether (–S–) groups.
  • IR Spectroscopy : Validate O–H (3200–3600 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 184.2) .
    • Validation : Compare analytical data with literature values (e.g., CAS 123-07-9 derivatives) and ensure >95% purity via HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2B irritant) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (STOT-Respiratory, Category 3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the thioether group in this compound influence its reactivity in hydrogenolysis studies?

  • Methodological Answer : The –S– group undergoes hydrogenolysis under catalytic conditions (e.g., Pd/C, H2 at 50–100°C), producing phenol and ethane-1,2-diol. Key parameters:

  • Catalyst Loading : 5–10 wt% Pd/C optimizes desulfurization efficiency.
  • Kinetic Analysis : Use microreactor pulse-flow systems to study rate constants and compare with thiophenol derivatives .
  • Mechanistic Insight : Monitor intermediates via GC-MS to distinguish between radical vs. ionic pathways .

Q. What computational methods are suitable for predicting the antioxidant activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate bond dissociation energies (BDEs) of O–H groups. Lower BDE (<85 kcal/mol) correlates with higher radical scavenging activity .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability and bioactivity .
  • QSAR Models : Use PubChem datasets (CID 31242) to correlate substituent effects (e.g., –OH, –S–) with redox potentials .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :

  • Controlled Experiments : Measure solubility in water, ethanol, and DMSO at 25°C using gravimetric or UV-Vis methods.
  • Structural Analysis : Compare with analogs (e.g., 4-ethylphenol) to identify hydrogen-bonding vs. steric effects from the hydroxyethyl-thio moiety .
  • Data Reconciliation : Cross-reference results with IUPAC-recommended solubility databases (e.g., NIST WebBook) .

Experimental Design & Data Analysis

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

  • Methodological Answer :

  • Standardized Protocols : Document reaction conditions (temperature, solvent ratios) and purification steps (e.g., recrystallization in ethanol/water) .
  • Batch Consistency : Use high-purity starting materials (e.g., 4-mercaptophenol ≥98%) and validate via NMR before use .
  • Data Reporting : Include full characterization (yield, m.p., Rf, spectral assignments) and deviations from literature procedures .

Q. How can researchers address discrepancies in reported biological activities of this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test across a concentration range (e.g., 1–100 µM) in cell-based assays (e.g., antioxidant assays like DPPH/ABTS).
  • Control Experiments : Compare with structurally similar compounds (e.g., tyrosol) to isolate the thioether group’s contribution .
  • Meta-Analysis : Use PubChem BioAssay data (AID 1259351) to identify assay-specific variables (e.g., cell line, incubation time) .

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